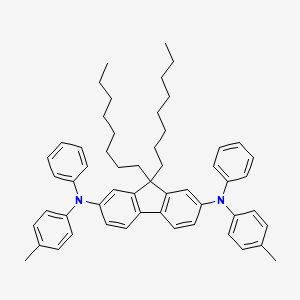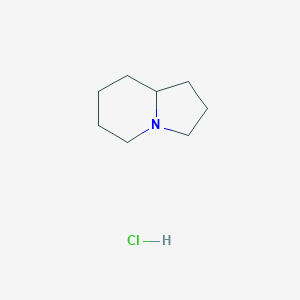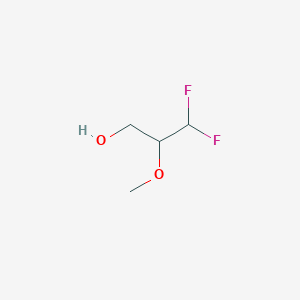
2-Fluoro-3-(piperidin-3-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3-(piperidin-3-yl)pyridine is a fluorinated pyridine derivative with a piperidine moiety. This compound is of interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both fluorine and piperidine groups in its structure imparts distinct reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reaction of 3-bromo-2-nitropyridine with a fluoride source such as tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be reacted with piperidine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of 2-Fluoro-3-(piperidin-3-yl)pyridine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity. The choice of reagents and solvents is also critical to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-3-(piperidin-3-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: The piperidine moiety can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while oxidation and reduction can lead to the formation of different functionalized pyridines.
Aplicaciones Científicas De Investigación
2-Fluoro-3-(piperidin-3-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound’s biological activity is studied for its potential use in treating various diseases.
Materials Science: It is explored for its potential use in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-3-(piperidin-3-yl)pyridine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain proteins or enzymes, while the piperidine moiety can modulate its pharmacokinetic properties. The exact pathways and targets depend on the specific application and the compound’s structure-activity relationship .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-3-(piperidin-4-yl)pyridine
- 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole
- 2-Fluoro-3-(piperidin-3-yl)benzene
Uniqueness
2-Fluoro-3-(piperidin-3-yl)pyridine is unique due to the specific positioning of the fluorine and piperidine groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C10H13FN2 |
|---|---|
Peso molecular |
180.22 g/mol |
Nombre IUPAC |
2-fluoro-3-piperidin-3-ylpyridine |
InChI |
InChI=1S/C10H13FN2/c11-10-9(4-2-6-13-10)8-3-1-5-12-7-8/h2,4,6,8,12H,1,3,5,7H2 |
Clave InChI |
REGVALXXXHZPHX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)C2=C(N=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-([1,1'-Biphenyl]-2-yl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thio)acetamide](/img/structure/B13126334.png)

![2-Chloro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B13126341.png)



![3-Methylbenzo[d]isoxazol-4-amine](/img/structure/B13126389.png)
![6-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)amino]hexanoic acid](/img/structure/B13126399.png)

